molecular formula C5H12N2O B503151 N-ethyl-2-(methylamino)acetamide CAS No. 225229-02-7

N-ethyl-2-(methylamino)acetamide

Cat. No.: B503151
CAS No.: 225229-02-7
M. Wt: 116.16g/mol
InChI Key: UFCBSRMTKKKHRE-UHFFFAOYSA-N
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Description

N-ethyl-2-(methylamino)acetamide is an organic compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol It is a derivative of acetamide, where the hydrogen atoms of the amide group are substituted with an ethyl and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-(methylamino)acetamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with methyl isocyanate under controlled conditions. Another method includes the reaction of N-methylacetamide with ethyl iodide in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(methylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-(methylamino)acetic acid, while reduction could produce ethylamine and methylamine .

Scientific Research Applications

N-ethyl-2-(methylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism by which N-ethyl-2-(methylamino)acetamide exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-(methylamino)acetamide is unique due to the presence of both an ethyl and a methylamino group, which imparts distinct chemical and physical properties.

Biological Activity

N-ethyl-2-(methylamino)acetamide, also known as N-ethyl-N-[2-(methylamino)ethyl]acetamide, is a compound with notable biological activities that have garnered attention in pharmacological research. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C7H16N2O
  • Molecular Weight : 144.22 g/mol
  • Structure : The compound features an acetamide functional group with ethyl and methylamino substituents attached to the nitrogen atom, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in neurotransmitter regulation. Research indicates that compounds with similar structures often act as acetylcholinesterase inhibitors, which are crucial for managing conditions like dementia and other neurological disorders.

Potential Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit acetylcholinesterase, thus enhancing acetylcholine levels in the synaptic cleft.
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating neurotransmission and influencing behavioral outcomes.

Biological Activity Overview

This compound exhibits various biological activities, which can be summarized as follows:

Activity Type Description
Neuropharmacological Potential as an acetylcholinesterase inhibitor; implications for cognitive enhancement.
Antimicrobial Investigated for antibacterial properties against specific bacterial strains.
Enzyme Activity Used in biochemical assays to study enzyme interactions and functions.

Neuropharmacological Studies

A study on N5-substituted paullones containing a similar acetamide substituent demonstrated significant inhibitory activity against trypanosomatid parasites, revealing a potential pathway for developing treatments for diseases like leishmaniasis . The most potent derivatives exhibited IC50 values as low as 0.15 µM, indicating strong efficacy against the target enzymes involved in parasite metabolism.

Antimicrobial Activity

Recent research has highlighted the antibacterial potential of derivatives related to this compound. For instance, compounds structurally similar to this acetamide have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as levofloxacin against pathogens like E. coli and S. aureus . This suggests that derivatives of this compound could serve as lead compounds in developing new antimicrobial agents.

Summary of Findings

This compound shows promise as a pharmacological agent due to its ability to interact with key biological targets. While preliminary findings indicate its potential in treating neurological disorders and exhibiting antimicrobial properties, further research is necessary to fully elucidate its mechanisms and therapeutic applications.

Properties

IUPAC Name

N-ethyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-7-5(8)4-6-2/h6H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCBSRMTKKKHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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